Lauryl isoquinolinium bromide
Overview
Description
Mechanism of Action
Target of Action
Lauryl isoquinolinium bromide primarily targets the germinative cells of hair follicles . These cells are responsible for hair growth and are overly sensitive to male hormones (androgens), which can lead to unwanted hair growth .
Mode of Action
this compound acts as a hair growth delayer . It selectively destroys the germinative cells of hair follicles . Unlike other ingredients, which work in an abrasive way, destroying skin cells and hair cells alike, this compound performs a targeted attack focused exclusively on the germinative hair follicle cells .
Biochemical Pathways
It is known that the compound’s action is based on the selective destruction of the germinative cells of hair follicles .
Pharmacokinetics
It is used in cosmetic products for its soothing, moisturizing, and regenerating effects on the skin .
Result of Action
The result of this compound’s action is the delay of hair growth . By selectively destroying the germinative cells of hair follicles, it reduces the number of hairs and makes the hairs that do grow out thinner and less visible .
Biochemical Analysis
Biochemical Properties
Lauryl Isoquinolinium Bromide interacts with the germinative cells of hair follicles . It performs a targeted attack focused exclusively on these cells, unlike other ingredients that work in an abrasive way, destroying skin cells and hair cells alike .
Cellular Effects
The effects of this compound on cells are primarily observed in the hair follicles. It selectively destroys the germinative cells of hair follicles, thereby delaying hair growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves a targeted attack on the germinative cells of hair follicles . This selective destruction of cells results in a delay in hair growth .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in the context of hair growth delay
Preparation Methods
The synthesis of Lauryl Isoquinolinium Bromide typically involves the following steps :
Dissolution: Lauryl isoquinolinium chloride is dissolved in an appropriate solvent.
Reaction: Ammonium bromide solution is added to the mixture, and the reaction is stirred.
Purification: The reaction mixture is filtered, and the product is crystallized.
Drying: The final product is dried to obtain this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Lauryl Isoquinolinium Bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the bromide ion, potentially forming different ionic species.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various anionic compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lauryl Isoquinolinium Bromide has a wide range of applications in scientific research :
Chemistry: Used as a surfactant and antimicrobial agent in various chemical formulations.
Biology: Employed in studies related to cell membrane interactions and antimicrobial activity.
Medicine: Investigated for its potential use in hair growth inhibition and as an antiseptic.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Comparison with Similar Compounds
Lauryl Isoquinolinium Bromide can be compared with other quaternary ammonium compounds, such as :
Lauryl Pyridinium Bromide: Similar surfactant properties but different molecular structure.
Octyl Isoquinolinium Bromide: Shorter alkyl chain, leading to different surfactant behavior.
Butyl Isoquinolinium Bromide: Even shorter alkyl chain, affecting its micellization behavior.
This compound is unique due to its specific combination of antimicrobial, antistatic, and hair growth inhibition properties, making it particularly valuable in cosmetic and personal care applications.
Properties
IUPAC Name |
2-dodecylisoquinolin-2-ium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJLMQTXVKCUCD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC2=CC=CC=C2C=C1.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042087 | |
Record name | 2-Dodecylisoquinolinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-23-2 | |
Record name | Laurylisoquinolinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryl isoquinolinium bromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isothan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isothan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinolinium, 2-dodecyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Dodecylisoquinolinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-dodecylisoquinolinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.029 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYL ISOQUINOLINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TM5K0O34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lauryl Isoquinolinium Bromide interact with polyelectrolytes in aqueous solutions?
A1: this compound exhibits strong interactions with anionic polyelectrolytes like Poly(acrylic acid sodium salt) (NaPAA) and Poly(4-styrenesulfonic acid-co-maleic acid) sodium salt [PSS-co-MA] in aqueous solutions. [, , , ] These interactions arise from a combination of electrostatic attractions between the positively charged isoquinolinium group of the SAIL and the negatively charged groups on the polyelectrolyte chains, as well as hydrophobic interactions between the long alkyl chain of this compound and the polyelectrolyte backbone. [, ] This leads to the formation of polyelectrolyte-SAIL complexes characterized by distinct critical aggregation concentrations (cac), critical saturation concentrations (cs), and critical micelle concentrations (cmc). [, ]
Q2: What are the characteristic structural features of this compound?
A2: this compound consists of a positively charged isoquinolinium ring as its head group and a hydrophobic twelve-carbon alkyl chain as its tail. [] While the exact molecular weight and spectroscopic data are not provided in the abstracts, this amphiphilic structure contributes to its surface activity and its ability to form micelles in aqueous solutions.
Q3: Can this compound form mixed micelles with nonionic surfactants?
A3: Yes, this compound readily forms mixed micelles with nonionic surfactants like Triton X-100 in aqueous solutions. [] The formation of these mixed micelles is driven by synergistic interactions between the components. H NMR and 2D NOESY studies revealed that in these mixed micelles, the polyoxyethylene chain of Triton X-100 tends to wrap around the isoquinolinium ring of this compound. []
Q4: Are there any applications of this compound in drug delivery?
A4: Research suggests potential applications of this compound in drug delivery systems. [] One study explored the encapsulation of this compound, along with other active ingredients like Vitamin E and Indomethacin, within biodegradable sponge-like microparticles composed of cationic polymethacrylate. [] These microparticles were designed for textile functionalization and investigated for their skin penetration abilities. []
Q5: What analytical techniques are employed to study this compound and its interactions?
A5: Various analytical techniques are used to investigate the properties and behaviors of this compound. These include:
- Surface tension measurements: To determine critical micelle concentration (cmc), surface excess concentration, and other surface parameters. [, , ]
- Isothermal titration calorimetry (ITC): To study the thermodynamics of micellization and interactions with other molecules like polyelectrolytes. [, ]
- Conductance measurements: To determine cmc and understand the aggregation behavior. [, ]
- Dynamic light scattering (DLS): To determine the size and size distribution of micelles and polyelectrolyte-SAIL complexes. [, ]
- Turbidity measurements: To study the formation and properties of aggregates. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Including 2D NOESY, to investigate the location and interactions of this compound within mixed micelles. []
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